dilapan
Description
Properties
CAS No. |
123535-69-3 |
|---|---|
Molecular Formula |
C9H7NO2S2 |
Synonyms |
dilapan |
Origin of Product |
United States |
Scientific Research Applications
Cervical Ripening Before Induction of Labor
Dilapan-S is primarily used for preinduction cervical ripening in women with an unfavorable cervix (Bishop score < 6). Studies have shown that it is effective in increasing the likelihood of vaginal delivery.
- Study Comparison : A randomized controlled trial compared this compound-S to the Foley balloon, showing a vaginal delivery rate of 81.3% for this compound-S versus 76.1% for the Foley balloon, indicating noninferiority .
Outpatient Use
Recent studies have highlighted the feasibility of using this compound-S in outpatient settings, which can enhance patient comfort and reduce hospital stays.
- Outcomes : A study indicated a 75% success rate in vaginal deliveries when using this compound-S in an outpatient setting, demonstrating its effectiveness outside traditional hospital environments .
| Setting | Vaginal Delivery Rate (%) | Duration of Insertion (Hours) | Study Reference |
|---|---|---|---|
| Outpatient | 75 | 24 | |
| Inpatient | 64.8 | 12 |
Comparison with Pharmacological Agents
This compound-S has been compared with pharmacological agents like misoprostol and dinoprostone, showing comparable efficacy in cervical ripening.
- Efficacy : A study found no significant differences in vaginal delivery rates between this compound-S and misoprostol (61.6% vs. 59.2%) within a specified timeframe .
Case Study 1: Efficacy in Nulliparous Women
A pilot study involving nulliparous women demonstrated that this compound-S effectively facilitated cervical ripening with minimal complications. The mean gain in Bishop score was significant, indicating effective dilation.
- Results : The study reported no cases of hyperstimulation and a high satisfaction rate among participants .
Case Study 2: Retained this compound
An incidental finding of retained this compound was reported in a woman experiencing perimenopausal bleeding, showcasing the importance of monitoring post-insertion outcomes and potential complications associated with its use .
Comparison with Similar Compounds
Foley Balloon
A 2024 noninferiority trial compared this compound-S to the Foley balloon in term pregnancies. Both methods achieved comparable rates of vaginal delivery (76% for this compound-S vs. 71% for Foley), with a noninferiority margin of 10% . However, the this compound-S group had higher baseline rates of gestational diabetes mellitus (GDM: 22.3% vs. 8.8%) and fetal growth restriction (FGR: 29.7% vs.
| Metric | This compound-S | Foley Balloon | P-value |
|---|---|---|---|
| Vaginal Delivery Rate | 76% | 71% | N/A (noninferior) |
| GDM Incidence | 22.3% | 8.8% | 0.001 |
| FGR Incidence | 29.7% | 14.2% | 0.001 |
Laminaria
This compound demonstrated superiority over laminaria (a seaweed-derived osmotic dilator) in multiple studies:
- Induction Time : In second-trimester abortions, this compound reduced induction-to-abortion time to 10.9 ± 1.3 hours versus 16.1 ± 1.4 hours for laminaria (P < 0.05) .
- Device Quantity : this compound required fewer devices (average 3 vs. 6 for laminaria) to achieve comparable cervical dilation .
- Labor Induction : At term, this compound shortened induction-to-delivery time (10.8 ± 6.1 hours vs. 14.7 ± 9.2 hours; P < 0.05) .
This compound vs. Pharmacologic Agents
Misoprostol
A comparative study showed this compound achieved greater cervical dilation (median 9 mm vs. 6 mm; P < 0.05) and reduced the need for additional mechanical dilation (36% vs. 92%; P < 0.05) .
| Metric | This compound | Misoprostol | P-value |
|---|---|---|---|
| Median Cervical Diameter | 9 mm | 6 mm | <0.05 |
| Additional Dilation | 36% | 92% | <0.05 |
Prostaglandin Gels (e.g., Prepidil)
- Combination Therapy : this compound combined with Prepidil (PGE2 gel) showed a trend toward higher cesarean rates (36.4% vs. 11.8%; P = 0.083) but achieved greater cervical Bishop score improvements .
- Synergy : Studies suggest prostaglandins may enhance uterine contractions, while this compound provides mechanical dilation, creating a synergistic effect in combination regimens .
Limitations and Contextual Variability
- Prior Cesarean Sections: A German study found longer time to labor onset with this compound versus prostaglandins (Dinoprostone), requiring more oxytocin augmentation (76% vs. 43.1%) .
- Study Design Gaps : Some trials lacked this compound-only arms or had small sample sizes, limiting direct comparisons .
Q & A
Basic Research Questions
Q. How should researchers design experiments to evaluate Dilapan’s efficacy in cervical ripening while controlling for confounding variables?
- Methodological Answer : Use randomized controlled trials (RCTs) with standardized insertion protocols (e.g., cervical baseline Bishop score, insertion duration, and dilation measurement intervals). Control groups should include pharmacological agents (e.g., prostaglandins) or mechanical alternatives (e.g., Foley catheters). Ensure blinding of outcome assessors to reduce bias. Track variables such as cervical trauma rates, patient discomfort, and time-to-target dilation .
- Data Example : In historical RCTs, this compound achieved 8.3–10 mm dilation in 4–6 hours, comparable to PGE2 gel but with lower costs .
Q. What parameters are critical when comparing this compound’s mechanical action to pharmacological agents in cervical ripening studies?
- Methodological Answer : Key parameters include:
- Radial force generation : Measure using in vitro cervical models to quantify expansion dynamics.
- Osmotic absorption rate : Track fluid uptake in simulated vaginal environments.
- Clinical outcomes : Dilation efficiency (mm/hour), adverse events (e.g., uterine perforation), and patient-reported pain scores.
- Reference historical protocols that standardized insertion depth (e.g., marking lines on this compound-S devices) .
Q. How can researchers ensure reproducibility when testing this compound’s performance across diverse patient populations?
- Methodological Answer : Stratify participants by baseline cervical status (e.g., nulliparous vs. multiparous) and gestational age. Use multivariate regression to adjust for covariates like BMI and prior cervical surgery. Publish raw datasets (e.g., dilation timelines) in open repositories to enable meta-analyses .
Advanced Research Questions
Q. How can contradictions between historical and contemporary studies on this compound’s efficacy be resolved?
- Methodological Answer : Conduct systematic reviews with sensitivity analyses to assess:
- Temporal bias : Early studies (pre-2000) used first-generation this compound, while post-2015 studies use this compound-S (FDA-approved). Differentiate device iterations in meta-regressions.
- Protocol variability : Adjust for differences in insertion duration (e.g., 3–4 hours vs. 24-hour protocols) and outcome definitions (e.g., "successful ripening" criteria).
- Example: A 2021 review highlighted publication gaps post-1999, likely due to regulatory delays in FDA approval .
Q. What statistical methods are appropriate for analyzing variability in this compound’s dilation rates across clinical trials?
- Methodological Answer : Use mixed-effects models to account for inter-study heterogeneity. Apply Kaplan-Meier curves for time-to-dilation analysis and Cox proportional hazards models to identify predictors of rapid/slow dilation. Address missing data via multiple imputation or inverse probability weighting .
Q. How can researchers investigate the long-term biomechanical effects of this compound on cervical integrity?
- Methodological Answer : Combine clinical trials with biomechanical assays:
- Post-removal histology : Assess collagen fiber alignment and extracellular matrix changes in tissue samples.
- Shear-wave elastography : Quantify cervical stiffness pre/post-Dilapan use.
- Compare findings to prostaglandin-treated cohorts to isolate mechanical vs. biochemical effects .
Methodological Challenges & Solutions
Q. What strategies mitigate bias in retrospective analyses of this compound’s outpatient vs. inpatient use?
- Answer : Use propensity score matching to balance groups by covariates (e.g., gestational age, comorbidities). Validate results with instrumental variable analysis to address unmeasured confounders. Reference the 1999 outpatient RCT showing comparable safety to inpatient settings .
Q. How should researchers address ethical constraints in studying this compound’s contraindications (e.g., vaginal infections)?
- Answer : Exclude high-risk populations from RCTs and conduct observational cohort studies with rigorous adverse-event monitoring. Use Bayesian adaptive designs to minimize patient exposure to harm .
Data Presentation Guidelines
- Tables : Include baseline characteristics (e.g., Bishop scores), dilation rates, and adverse events. Use forest plots in meta-analyses to visualize effect sizes across studies .
- Supplemental Materials : Provide raw dilation trajectories, device lot numbers, and environmental conditions (e.g., temperature during storage) to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
